tert-butyl N-[3-[3-(hydroxymethyl)piperidin-1-yl]-2-(4-methoxyphenyl)propyl]carbamate
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Overview
Description
tert-Butyl N-[3-[3-(hydroxymethyl)piperidin-1-yl]-2-(4-methoxyphenyl)propyl]carbamate is a complex organic compound that features a tert-butyl carbamate group, a piperidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[3-(hydroxymethyl)piperidin-1-yl]-2-(4-methoxyphenyl)propyl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-[3-(hydroxymethyl)piperidin-1-yl]-2-(4-methoxyphenyl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can produce alcohol or amine derivatives.
Scientific Research Applications
tert-Butyl N-[3-[3-(hydroxymethyl)piperidin-1-yl]-2-(4-methoxyphenyl)propyl]carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies investigating the interactions of piperidine derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[3-(hydroxymethyl)piperidin-1-yl]-2-(4-methoxyphenyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the methoxyphenyl group are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl ((1-(4-methoxybenzyl)piperidin-4-yl)methyl)carbamate
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
Uniqueness
What sets tert-butyl N-[3-[3-(hydroxymethyl)piperidin-1-yl]-2-(4-methoxyphenyl)propyl]carbamate apart is its unique combination of functional groups, which confer specific reactivity and biological activity. The presence of the hydroxymethyl group, piperidine ring, and methoxyphenyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[3-[3-(hydroxymethyl)piperidin-1-yl]-2-(4-methoxyphenyl)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O4/c1-21(2,3)27-20(25)22-12-18(17-7-9-19(26-4)10-8-17)14-23-11-5-6-16(13-23)15-24/h7-10,16,18,24H,5-6,11-15H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCBWNVJCAWMAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN1CCCC(C1)CO)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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